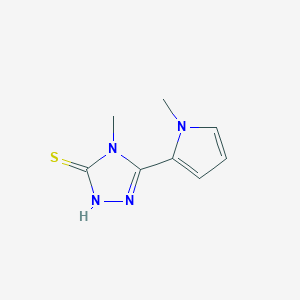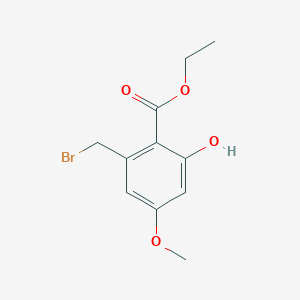
Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate
Übersicht
Beschreibung
Ethyl 2-(bromomethyl)acrylate is an allylic alkylating reagent . It can be employed as an electrophile for various organometallic compounds. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .
Molecular Structure Analysis
The molecular formula for Ethyl 2-(bromomethyl)acrylate is C6H9BrO2 . It has an average mass of 193.038 Da and a monoisotopic mass of 191.978592 Da .Chemical Reactions Analysis
Ethyl 2-(bromomethyl)acrylate can react with various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .Physical And Chemical Properties Analysis
Ethyl 2-(bromomethyl)acrylate is a liquid at 20 degrees Celsius . It has a density of 1.398 g/mL at 25 degrees Celsius . The boiling point is 38 degrees Celsius at 0.8 mmHg .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Packing Behavior
Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate has been studied for its molecular structure and packing behavior. An investigation into similar compounds revealed the significance of Br atoms and their influence on molecular stacks and packing patterns. The presence of bromine notably affects the distances between adjacent aromatic moieties in these structures (Nestler, Schwarzer, & Gruber, 2018).
Synthesis of Pharmacologically Active Compounds
This chemical has been involved in the synthesis of various pharmacologically active compounds. For instance, it has been used in the preparation of benzo[b]thiophen derivatives with potential pharmacological properties (Chapman, Clarke, Gore, Manolis, Porter, & Sutton, 1973). Similarly, it has been utilized in the synthesis of compounds like [1,2,3]Triazolo[1,5-a]quinoline, highlighting its versatility in organic synthesis (Pokhodylo & Obushak, 2019).
Intermediate in Amisulpride Synthesis
Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate has also been implicated in the synthesis of intermediates for amisulpride, an antipsychotic medication. This process demonstrates the chemical's role in creating complex medicinal molecules (Wang Yu, 2008).
Anacardic Acid Synthesis
In the synthesis of anacardic acids, which are compounds isolated from plants of the Anacardiaceae family, this chemical has been used as a precursor. This highlights its application in natural product synthesis and the study of plant-derived chemicals (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).
Bromination Reactions
The compound has been a focus in studies exploring bromination reactions. These reactions are crucial in organic chemistry for functional group transformations, as demonstrated in various studies (Cresp, Sargent, Elix, & Murphy, 1973).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-16-11(14)10-7(6-12)4-8(15-2)5-9(10)13/h4-5,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILUAOAZBSIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)
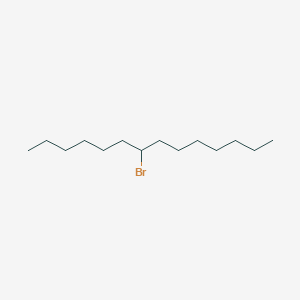
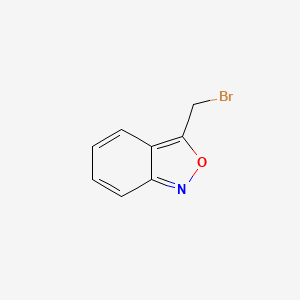
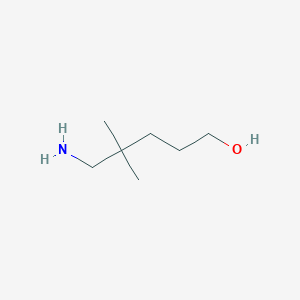
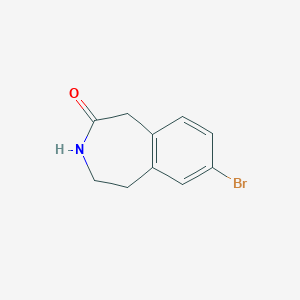

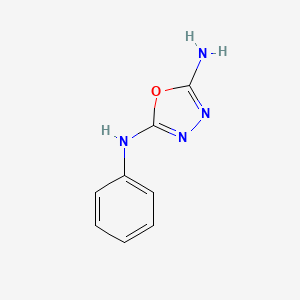
![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)

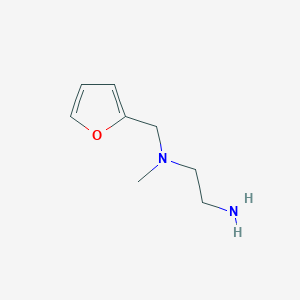
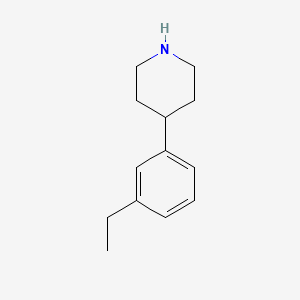
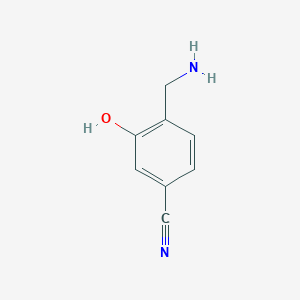
![3,4-Dimethyl-1-(pyridin-2-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3281820.png)
